2-(2-(2-Methylbenzoyl)hydrazine-1-carbonyl)cyclohexane-1-carboxylic acid
Overview
Description
2-(2-(2-Methylbenzoyl)hydrazine-1-carbonyl)cyclohexane-1-carboxylic acid is an organic compound with a complex structure that includes a cyclohexane ring, a carboxylic acid group, and a hydrazine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Methylbenzoyl)hydrazine-1-carbonyl)cyclohexane-1-carboxylic acid typically involves multiple steps. One common method includes the reaction of 2-methylbenzoyl chloride with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with cyclohexane-1-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-Methylbenzoyl)hydrazine-1-carbonyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the hydrazone group to other functional groups.
Substitution: The compound can participate in substitution reactions, particularly at the hydrazone and carboxylic acid groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions can vary but often involve controlled temperatures and specific solvents to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different carboxylic acid derivatives, while reduction could produce amines or other nitrogen-containing compounds.
Scientific Research Applications
2-(2-(2-Methylbenzoyl)hydrazine-1-carbonyl)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(2-Methylbenzoyl)hydrazine-1-carbonyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Benzoyl)hydrazine-1-carbonyl)cyclohexane-1-carboxylic acid
- 2-(2-(4-Methylbenzoyl)hydrazine-1-carbonyl)cyclohexane-1-carboxylic acid
- 2-(2-(2-Methylbenzoyl)hydrazine-1-carbonyl)cyclopentane-1-carboxylic acid
Uniqueness
2-(2-(2-Methylbenzoyl)hydrazine-1-carbonyl)cyclohexane-1-carboxylic acid is unique due to the presence of the 2-methylbenzoyl group, which can influence its reactivity and interaction with biological targets. This structural feature can enhance its specificity and potency in various applications compared to similar compounds .
Properties
IUPAC Name |
2-[[(2-methylbenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-10-6-2-3-7-11(10)14(19)17-18-15(20)12-8-4-5-9-13(12)16(21)22/h2-3,6-7,12-13H,4-5,8-9H2,1H3,(H,17,19)(H,18,20)(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAXUWAICJLUCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)C2CCCCC2C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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